molecular formula C14H16N4O2 B2586025 N-(6-methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide CAS No. 2034484-46-1

N-(6-methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide

Cat. No.: B2586025
CAS No.: 2034484-46-1
M. Wt: 272.308
InChI Key: BVWMUWMCYJZXMJ-UHFFFAOYSA-N
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Description

N-(6-methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a benzodiazole core fused with a pyridine ring, which is further functionalized with a methoxy group and a carboxamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide moiety can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of N-(6-hydroxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide.

    Reduction: Formation of N-(6-methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(6-methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide stands out due to its unique combination of functional groups, which impart distinct chemical reactivity and biological activity. Its benzodiazole core, coupled with the methoxy and carboxamide functionalities, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(6-methoxypyridin-3-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-20-13-5-3-10(7-15-13)18-14(19)9-2-4-11-12(6-9)17-8-16-11/h3,5,7-9H,2,4,6H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWMUWMCYJZXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2CCC3=C(C2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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